molecular formula C17H17N3O B6345715 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354923-36-6

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345715
CAS No.: 1354923-36-6
M. Wt: 279.34 g/mol
InChI Key: KKLMHXIIEVQBGL-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a complex organic compound with a unique structure that includes an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to produce the imidazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-4-methylphenol
  • 4-Methyl-2,5-dimethoxyamphetamine

Uniqueness

Compared to similar compounds, 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-[(4-methylphenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)11-17(14-5-3-2-4-6-14)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLMHXIIEVQBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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